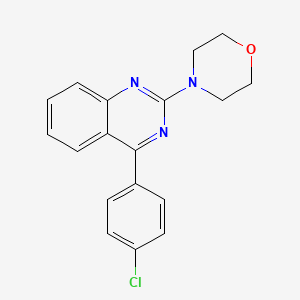

![molecular formula C20H18BrN3O B2645830 N-([2,4'-bipyridin]-3-ylmethyl)-3-(2-bromophenyl)propanamide CAS No. 2034320-72-2](/img/structure/B2645830.png)

N-([2,4'-bipyridin]-3-ylmethyl)-3-(2-bromophenyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

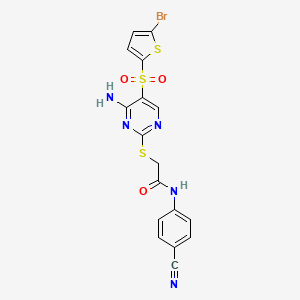

Molecular Structure Analysis

The molecular structure of a compound can be represented by its SMILES string or InChI key. For a related compound, N-(2-Bromophenyl)propanamide, the SMILES string isBrC1=CC=CC=C1NC(CC)=O and the InChI key is GCLTULYRNJFGNC-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can include its molecular weight, empirical formula, and other characteristics. For a related compound, N-(2-Bromophenyl)propanamide, the empirical formula isC9H10BrNO and the molecular weight is 228.09 .

Aplicaciones Científicas De Investigación

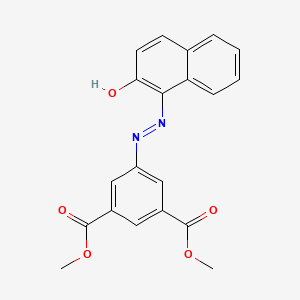

Applications in Tyrosinase Inhibition and Molecular Docking Studies

The compound N-([2,4'-bipyridin]-3-ylmethyl)-3-(2-bromophenyl)propanamide demonstrates significant relevance in scientific research, particularly in the synthesis and analysis of complex molecules. In the realm of tyrosinase inhibition, biphenyl-based compounds, closely related in structure to the compound , have been synthesized and analyzed. These compounds have shown considerable promise in inhibiting tyrosinase, a critical enzyme in the formation of melanin in the skin. This is particularly evident in a study where certain biphenyl ester derivatives exhibited significant anti-tyrosinase activities, with certain compounds showing inhibitions comparable to standard inhibitors like kojic acid. Moreover, the inhibitory effects of these compounds were further confirmed through computational molecular docking studies, revealing their potential in therapeutic and cosmetic applications (Kwong et al., 2017).

Role in Molecular Structure Analysis

Another significant area of research involves the synthesis and structural analysis of related compounds. For instance, 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, with a structure bearing resemblance to the specified compound, has been synthesized and extensively analyzed through various spectroscopic methods and single crystal X-ray diffraction. These studies highlight the compound's efficient fluorescent ATRP initiator role in the polymerization of acrylates, underscoring its utility in polymer chemistry and materials science (Kulai & Mallet-Ladeira, 2016).

Applications in Catalysis and Antibacterial Surfaces

In the field of catalysis, mesoporous nitrogen-doped carbon materials, derived from related ionic compounds, have showcased their efficacy as highly active, cost-effective, and selective metal-free catalysts for the electrochemical synthesis of hydrogen peroxide. This highlights their potential in developing sustainable and economical solutions for H2O2 production (Fellinger et al., 2012). Additionally, compounds such as poly(4-vinyl-N-alkylpyridinium bromide), related to the specified compound in structure, have been covalently attached to glass slides, creating surfaces that kill airborne bacteria on contact. This innovative application signifies its potential in creating antibacterial surfaces, offering solutions for healthcare and hygiene (Tiller et al., 2001).

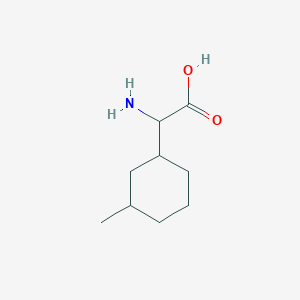

Contribution to Synthetic Chemistry and Sensing Applications

The compound also finds relevance in synthetic chemistry, where related molecules serve as precursors in the synthesis of complex molecules with potential biological activities. Studies have detailed the synthesis routes and evaluated the biological activities of such compounds, paving the way for the development of new therapeutic agents (Pandolfi et al., 2019). Moreover, coordination polymers derived from structurally similar compounds have been synthesized and characterized, demonstrating their potential as dual-functional fluorescent sensors for detecting hazardous environmental contaminants like nitrobenzene and dichromate anion (Kan & Wen, 2017).

Propiedades

IUPAC Name |

3-(2-bromophenyl)-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrN3O/c21-18-6-2-1-4-15(18)7-8-19(25)24-14-17-5-3-11-23-20(17)16-9-12-22-13-10-16/h1-6,9-13H,7-8,14H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIWNXAKFLPNSKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([2,4'-bipyridin]-3-ylmethyl)-3-(2-bromophenyl)propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{4-[2-(4-ethylphenoxy)ethanesulfonamido]phenoxy}ethyl)acetamide](/img/structure/B2645747.png)

![(2R,4S)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid](/img/structure/B2645756.png)

![N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-6-carboxamide](/img/structure/B2645758.png)

![(E)-N-[1-(Cyclohexen-1-ylmethyl)piperidin-4-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2645760.png)

![N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B2645761.png)

![methyl 4-cyclopropyl-7-fluoro-6-(4-isopropylpiperazin-1-yl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2645762.png)

![1-Chloro-3-[2-(2-methoxyethoxy)ethoxy]propane](/img/structure/B2645766.png)